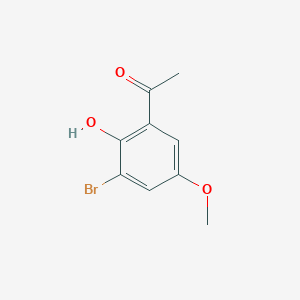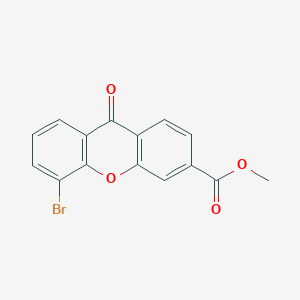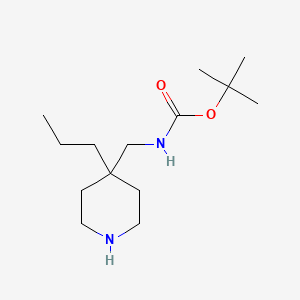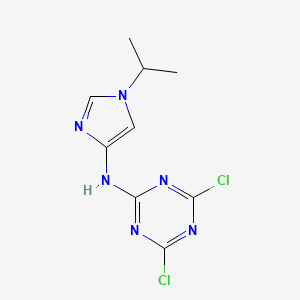![molecular formula C16H14S B13982651 3-Methyl-2-(o-tolyl)benzo[b]thiophene](/img/structure/B13982651.png)
3-Methyl-2-(o-tolyl)benzo[b]thiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-2-(o-tolyl)benzo[b]thiophene is a heterocyclic compound that belongs to the class of benzothiophenes Benzothiophenes are known for their unique structural features, which include a fused benzene and thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-(o-tolyl)benzo[b]thiophene can be achieved through several methods. One common approach involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This method typically involves the reaction of a halogenated benzothiophene with an arylboronic acid under mild conditions .
Another method involves the use of aryne intermediates. In this approach, an aryne precursor reacts with an alkynyl sulfide to form the benzothiophene scaffold . This method is advantageous due to its functional group tolerance and the ability to introduce various substituents at different positions on the benzothiophene ring.
Industrial Production Methods
Industrial production of this compound often involves large-scale palladium-catalyzed cross-coupling reactions due to their efficiency and scalability. The use of continuous flow reactors can further enhance the production efficiency by providing better control over reaction conditions and minimizing side reactions.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-(o-tolyl)benzo[b]thiophene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzothiophene ring. Common reagents include halogens, nitro groups, and alkyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (e.g., bromine, chlorine), nitro compounds, alkyl halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, thioethers.
Substitution: Halogenated, nitro, and alkylated benzothiophenes.
Scientific Research Applications
3-Methyl-2-(o-tolyl)benzo[b]thiophene has a wide range of applications in scientific research:
Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of 3-Methyl-2-(o-tolyl)benzo[b]thiophene depends on its specific application. In biological systems, the compound may interact with various molecular targets, including enzymes and receptors, to exert its effects. For example, it may inhibit specific enzymes involved in inflammatory pathways, leading to anti-inflammatory effects .
In electronic applications, the compound’s mechanism of action involves its ability to conduct electricity and emit light. The conjugated system within the benzothiophene ring allows for efficient charge transport and light emission, making it suitable for use in OLEDs and OFETs .
Comparison with Similar Compounds
3-Methyl-2-(o-tolyl)benzo[b]thiophene can be compared with other benzothiophene derivatives, such as:
2-Phenylbenzo[b]thiophene: Similar structure but with a phenyl group instead of a methyl group. It exhibits different electronic properties and reactivity.
3-Methylbenzo[b]thiophene: Lacks the o-tolyl group, resulting in different chemical and physical properties.
2-Methylbenzo[b]thiophene: Similar to this compound but with the methyl group at a different position, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct electronic and steric properties, making it suitable for specialized applications in various fields.
Properties
Molecular Formula |
C16H14S |
|---|---|
Molecular Weight |
238.3 g/mol |
IUPAC Name |
3-methyl-2-(2-methylphenyl)-1-benzothiophene |
InChI |
InChI=1S/C16H14S/c1-11-7-3-4-8-13(11)16-12(2)14-9-5-6-10-15(14)17-16/h3-10H,1-2H3 |
InChI Key |
MKQBDSZWESZHPY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=C(C3=CC=CC=C3S2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Bromo-5-(2-trimethylsilanyl-ethoxymethyl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid methyl ester](/img/structure/B13982583.png)
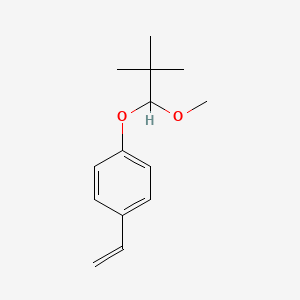
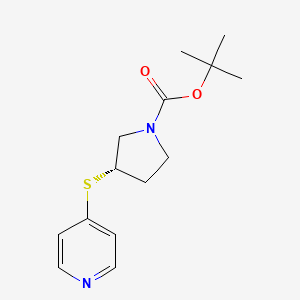
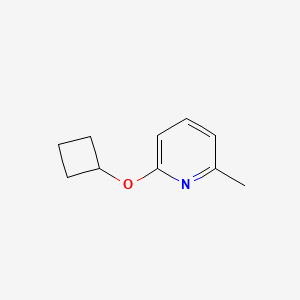
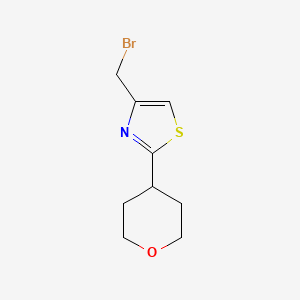
![17-[7-(4-Aminophenyl)-5-hydroxy-4-methyl-7-oxoheptan-2-yl]-1,3,5,33,37-pentahydroxy-18-methyl-9,13,15-trioxo-16,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylate](/img/structure/B13982613.png)
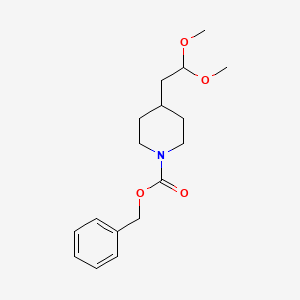
![tert-butyl (2S,5S)-2-methyl-5-[5-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-imidazol-2-yl]pyrrolidine-1-carboxylate](/img/structure/B13982624.png)
